molecular formula C5H14BNO B7799650 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonicacid

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonicacid

Cat. No.: B7799650
M. Wt: 114.98 g/mol
InChI Key: HEOFHMZUMVDLFB-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonicacid is a chemical compound with the molecular formula C5H6ClN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonicacid typically involves the chlorination of 1,3-dimethyl-5-pyrazolone. The process begins with the acylation of 1,3-dimethyl-5-pyrazolone using 2-fluorobenzoyl chloride, followed by chlorination to introduce the chlorine atom at the 5-position of the pyrazole ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sul

Properties

IUPAC Name

(4-methylmorpholin-4-ium-4-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14BNO/c1-7(6)2-4-8-5-3-7/h2-5H2,1,6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOFHMZUMVDLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH3-][N+]1(CCOCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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